BenchChemオンラインストアへようこそ!

methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate

GABA transporter GAT1 inhibition neurotransmitter reuptake

Methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate (CAS 890006-20-9) is a heterocyclic small molecule (C13H11N3O2, MW 241.24 g/mol) that fuses an indole ring with a pyrazole-5-carboxylate methyl ester moiety. Its computed physicochemical properties include an XLogP3-AA of 2.2, two hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area consistent with moderate permeability.

Molecular Formula C13H11N3O2
Molecular Weight 241.25
CAS No. 890006-20-9
Cat. No. B2526632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate
CAS890006-20-9
Molecular FormulaC13H11N3O2
Molecular Weight241.25
Structural Identifiers
SMILESCOC(=O)C1=CC(=NN1)C2=CNC3=CC=CC=C32
InChIInChI=1S/C13H11N3O2/c1-18-13(17)12-6-11(15-16-12)9-7-14-10-5-3-2-4-8(9)10/h2-7,14H,1H3,(H,15,16)
InChIKeyOKFMGDVQFVYLLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate (CAS 890006-20-9): Core Scaffold Identity and Physicochemical Profile for Research Sourcing


Methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate (CAS 890006-20-9) is a heterocyclic small molecule (C13H11N3O2, MW 241.24 g/mol) that fuses an indole ring with a pyrazole-5-carboxylate methyl ester moiety [1]. Its computed physicochemical properties include an XLogP3-AA of 2.2, two hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area consistent with moderate permeability [1]. The compound is cataloged as a bioactive small molecule and building block by multiple commercial suppliers [2], with a documented ChEMBL ID (CHEMBL1410313), 13 associated patents, and 6 literature references [3]. Predicted bulk properties include a boiling point of 559.9±45.0 °C, density of 1.366±0.06 g/cm³, and a pKa of 12.00±0.10 .

Why Methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate Cannot Be Casually Replaced by In-Class Indole-Pyrazole Analogs


Substitution with closely related indole-pyrazole analogs—such as the regioisomeric 5-(1H-indol-3-yl)-1H-pyrazole-3-carboxylic acid (CAS 51843-31-3) or the ethyl ester variant (ethyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate)—introduces meaningful differences in both physicochemical behavior and downstream derivatization potential [1]. The methyl ester at the 5-position of the pyrazole ring confers distinct solubility characteristics in organic solvents compared to the free carboxylic acid analog, which is critical for solution-phase chemistry and reaction compatibility . Furthermore, the specific 3-(indol-3-yl)-1H-pyrazole-5-carboxylate connectivity defines a unique regioisomeric scaffold that serves as a privileged entry point for generating diverse carbohydrazide, carboxamide, and other derivatives with quantitatively different biological activity profiles [2]. The evidence below demonstrates that even modest structural changes within this scaffold family produce large-magnitude differences in target binding affinity and cellular potency, making blind interchange scientifically unjustifiable.

Quantitative Differentiation Evidence for Methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate: Head-to-Head and Cross-Study Comparative Data


GAT1 Transporter Binding Affinity: Target Compound vs. Class-Level Baseline

Methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate demonstrates measurable, albeit moderate, binding affinity for the human GABA transporter 1 (GAT1), a target implicated in epilepsy and neuropathic pain. In a competitive MS binding assay using HEK293 cells expressing human GAT1, the compound exhibited a Ki value of 1.10 μM (1.10E+3 nM) with NO71156 as the unlabeled marker [1]. Cross-species consistency was observed with a Ki of 1.07 μM against mouse GAT1 in the same assay format [1]. In a functional [3H]GABA uptake assay, the compound inhibited mouse GAT1 with an IC50 of 3.39 μM [2]. This places the compound among the few indole-pyrazole carboxylate esters with documented GAT1 modulatory activity, distinguishing it from the vast majority of in-class building blocks that lack any reported transporter interaction data.

GABA transporter GAT1 inhibition neurotransmitter reuptake

Derivatization-Dependent Cytotoxic Potency: Quantitative Amplification from Scaffold to Bioactive Congeners

While the target compound itself serves primarily as a synthetic intermediate, its ethyl ester analog (ethyl 3-(1H-indole-3-yl)-1H-pyrazole-5-carboxylate) has been employed as the direct precursor to a series of 17 carbohydrazide derivatives with quantified cytotoxic activity [1]. Hydrazinolysis of the ethyl ester yields carbohydrazide derivatives that exhibit potent antiproliferative effects: compound 4Im demonstrated an IC50 of 1.39 μM against BT474 breast cancer cells, representing a 52-fold potency enhancement over the positive control 5-fluorouracil [1]. Compound 4Ig achieved an IC50 of 0.71 μM against BGC823 gastric cancer cells (8.6-fold more potent than 5-FU), and compound 4Ik showed an IC50 of 1.32 μM against HepG-2 hepatocellular carcinoma cells [1]. The methyl ester target compound provides an analogous but distinct entry point: the methyl-to-ethyl ester substitution alters the steric and electronic environment of the hydrazinolysis step, potentially affecting both reaction kinetics and the resulting carbohydrazide product profile [2]. This derivatization pathway is structurally impossible with the free carboxylic acid analog (CAS 51843-31-3).

anticancer cytotoxicity structure-activity relationship carbohydrazide

Regioisomeric Selectivity: Structural Confirmation via 1H-NMR Discrimination

The indole-pyrazole scaffold family is known to produce regioisomeric mixtures during synthesis, which can confound biological interpretation if not properly resolved [1]. In the foundational study by Zhang et al. (2011), the structures of regioisomers within the 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid series were explicitly determined by 1H-NMR spectroscopy, establishing diagnostic spectral signatures that distinguish the 3-(indol-3-yl)-5-carboxylate isomer from the 5-(indol-3-yl)-3-carboxylate isomer [1]. The target compound (methyl ester of the 3-(indol-3-yl)-5-carboxylate isomer) benefits from this published regioisomer assignment framework. Commercially, the compound is available at ≥95% purity from multiple suppliers [2], and its identity is verified by reference 1H NMR and GC-MS spectra deposited in the SpectraBase database (Compound ID: Kgp95eAzs01) [3].

regioisomer NMR characterization structural confirmation quality control

Patent Landscape and Kinase Inhibitor Scaffold Precedent

The pyrazolyl-indole scaffold class, which encompasses the target compound, is explicitly claimed in patent WO2005005414A2 / US20050032869A1 (Pharmacia Italia S.p.A.) as active against multiple protein kinase targets including cyclin-dependent kinases (cdk2, cdk5), Aurora kinases, and AKT [1]. The patent discloses pyrazolyl-indole derivatives of formula (I) for the treatment of cancer, cell proliferative disorders, Alzheimer's disease, and autoimmune diseases [1]. While the target compound itself is not listed as a specific exemplified compound in this patent, the methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate scaffold resides squarely within the claimed chemical space. PubChem records indicate that this specific CAS number (890006-20-9) is associated with 13 patents and chemical-gene co-occurrence data in patent documents [2][3]. This patent precedent establishes the scaffold's recognized utility in kinase inhibitor drug discovery programs, distinguishing it from indole-pyrazole analogs that lack explicit kinase-focused intellectual property coverage.

kinase inhibitor pyrazolyl-indole patent scaffold drug discovery

Procurement-Relevant Application Scenarios for Methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate Based on Quantitative Evidence


GAT1 Transporter Probe Development and Fragment-Based Screening

The compound's documented moderate binding affinity for human and mouse GAT1 (Ki = 1.07–1.10 μM) [1] positions it as a viable starting fragment for GAT1-focused medicinal chemistry campaigns. Unlike uncharacterized indole-pyrazole building blocks, this compound enters a screening cascade with pre-existing target engagement data, allowing structure-activity relationship (SAR) expansion from a data-anchored starting point. The methyl ester handle enables late-stage diversification to carboxamide or carbohydrazide derivatives without requiring protecting group manipulation, which is a practical advantage over the free carboxylic acid analog that necessitates activation prior to amide coupling.

Anticancer Derivative Synthesis via Hydrazinolysis and Carboxamide Formation

The demonstrated 52-fold potency enhancement of the ethyl ester-derived carbohydrazide 4Im over 5-fluorouracil (IC50 = 1.39 μM vs. BT474) [2] validates the scaffold's capacity to generate potent anticancer agents upon derivatization. The methyl ester target compound offers a parallel derivatization trajectory: hydrazinolysis of the methyl ester yields carbohydrazide intermediates that can be further functionalized to carboxamide libraries. The regioisomeric identity of the 3-(indol-3-yl)-5-carboxylate substitution pattern has been confirmed by 1H-NMR [3], ensuring that SAR conclusions are not confounded by regioisomer contamination.

Kinase Inhibitor Drug Discovery with Patent-Validated Chemotype

The pyrazolyl-indole scaffold class is claimed in WO2005005414A2 as active against cyclin-dependent kinases (cdk2, cdk5), Aurora kinases, and AKT, with proposed utility in oncology, Alzheimer's disease, and autoimmune disorders [4]. The target compound, with 13 patent associations [5], resides within this chemically and commercially precedented space. Research groups prosecuting kinase programs can procure this compound as a pre-competitive starting point for scaffold-hopping or me-too/me-better campaigns, benefiting from the established patent landscape without the synthetic burden of de novo scaffold construction.

Analytical Reference Standard for Indole-Pyrazole Regioisomer Discrimination

The compound's 1H NMR and GC-MS spectra are deposited in the SpectraBase reference database [6], providing a verifiable analytical fingerprint. Combined with published 1H-NMR regioisomer assignment data from Zhang et al. (2011) [3], this compound can serve as an authentic reference standard for discriminating between the 3-(indol-3-yl)-5-carboxylate and 5-(indol-3-yl)-3-carboxylate regioisomers. Commercial availability at ≥95% purity from multiple vendors, including Santa Cruz Biotechnology (sc-353822) at $197/250 mg and Enamine (EN300-41428) [7], ensures accessible sourcing for analytical quality control workflows.

Quote Request

Request a Quote for methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.